Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the oxazole and oxadiazole rings. These rings are then linked to the piperidine moiety, followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is critical to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone: This compound is unique due to its specific combination of functional groups and rings.
3-Methoxyphenylboronic acid: Another compound with a boronic acid group, used in similar research applications.
Acyclovir Related Compound G: A compound related to antiviral research.
Uniqueness
This compound stands out due to its combination of a cyclopropyl group, oxazole ring, and oxadiazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopropyl-[3-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(10-3-4-10)19-6-1-2-11(9-19)14-16-13(18-22-14)8-12-5-7-21-17-12/h5,7,10-11H,1-4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBCGTDPUXGBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NC(=NO3)CC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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